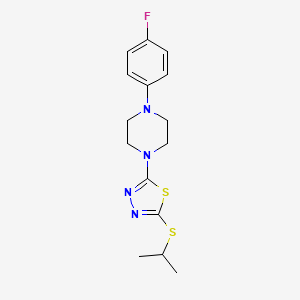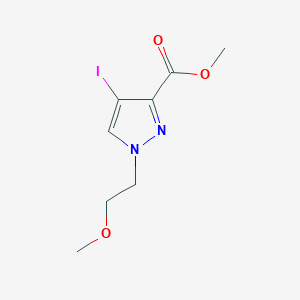![molecular formula C12H9F3N4OS2 B2426060 5-[5-(allylsulfanyl)-1,3,4-oxadiazol-2-yl]-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole CAS No. 339103-31-0](/img/structure/B2426060.png)
5-[5-(allylsulfanyl)-1,3,4-oxadiazol-2-yl]-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “5-[5-(allylsulfanyl)-1,3,4-oxadiazol-2-yl]-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole” is a complex organic molecule with the molecular formula C12H9F3N4OS2 . It has an average mass of 346.351 Da and a mono-isotopic mass of 346.016998 Da .
Molecular Structure Analysis
The pyrazole nucleus is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .Applications De Recherche Scientifique
Synthesis and Derivatives
- A study by Patil et al. (2014) discusses the synthesis of new series of thieno[2,3-c]pyrazolo moieties, including (thieno[2,3-c]pyrazol-5-yl)-1,3,4-oxadiazol-3(2H)-yl)ethanones, which are related to the compound . These compounds were synthesized from thieno[2,3-c]pyrazole-5-carbohydrazide by a multistep reaction sequence (Patil et al., 2014).
Antimicrobial and Antifungal Applications
- Research by Tien et al. (2016) explored the synthesis of compounds containing 1,3,4-oxadiazole or 1,2,4-triazole heterocycle, which demonstrated antimicrobial activity against bacteria, mold, and yeast. This highlights the potential of such compounds in antimicrobial research (Tien et al., 2016).
- Rai et al. (2009) synthesized novel 2-[1-(5-chloro-2-methoxy-phenyl)-5-methyl-1H-pyrazol-4-yl]-5-(substituted-phenyl)-[1,3,4]oxadiazoles with significant antibacterial activity, suggesting the utility of such structures in developing new antibacterial agents (Rai et al., 2009).
Insecticidal Applications
- A study by Qi et al. (2014) on anthranilic diamides analogs containing 1,3,4-oxadiazole rings revealed good insecticidal activities against Plutella xylostella. This indicates the potential use of these compounds in pest control (Qi et al., 2014).
Cytotoxicity and Anticancer Potential
- Puthiyapurayil et al. (2012) designed and synthesized a combinatorial library of S-substituted-1,3,4-oxadiazole bearing N-methyl-4-(trifluoromethyl)phenyl pyrazole moiety, which showed promising in-vitro cytotoxic activity, highlighting the potential for anticancer applications (Puthiyapurayil et al., 2012).
Corrosion Inhibition
- Ammal et al. (2018) investigated 1,3,4-oxadiazole derivatives for their corrosion inhibition ability towards mild steel in sulphuric acid. Their study suggests these compounds could be used as protective agents against corrosion (Ammal et al., 2018).
Optical Properties
- The synthesis and optical properties of novel 5-(3-aryl-1H-pyrazol-5-yl)-2-(3-butyl-1-chloroimidazo[1,5-a]pyridin-7-yl)-1,3,4-oxadiazole derivatives were studied by Ge et al. (2014). Such compounds can be important in the development of new materials with specific optical characteristics (Ge et al., 2014).
Propriétés
IUPAC Name |
2-[1-methyl-3-(trifluoromethyl)thieno[2,3-c]pyrazol-5-yl]-5-prop-2-enylsulfanyl-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N4OS2/c1-3-4-21-11-17-16-9(20-11)7-5-6-8(12(13,14)15)18-19(2)10(6)22-7/h3,5H,1,4H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AECFZPXKQIECLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(S2)C3=NN=C(O3)SCC=C)C(=N1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4-Ethoxyphenyl)-[4-(4-fluorophenyl)sulfanyl-3,5-dimethylpyrazol-1-yl]methanone](/img/structure/B2425977.png)
![N-(2-methoxy-5-methylphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2425978.png)

![(4-((3,4-Dimethoxyphenyl)sulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone](/img/structure/B2425983.png)
![2-[3-(4-acetylpiperazin-1-yl)-4-methylpyrrolidin-1-yl]-N-(cyanomethyl)acetamide](/img/structure/B2425984.png)
![N-(2-(dimethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide hydrochloride](/img/structure/B2425985.png)
![1-[3-(4-Chlorophenoxy)phenyl]ethan-1-one](/img/structure/B2425987.png)


![Methyl 3-{[allyl(phenyl)amino]sulfonyl}thiophene-2-carboxylate](/img/structure/B2425992.png)
![hexahydro-2H-furo[3,2-c]pyran-3a-carboxylic acid](/img/structure/B2425995.png)
![(2Z)-8-ethoxy-2-[(4-methylphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2425996.png)
![[3-(Oxetan-3-yl)phenyl]methanamine](/img/structure/B2425997.png)
